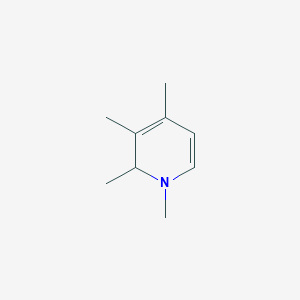

1,2,3,4-Tetramethyl-1,2-dihydropyridine

Description

Contextual Significance within Nitrogen Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are foundational scaffolds in chemistry, present in a vast array of natural products, pharmaceuticals, and functional materials. Within this broad class, pyridines and their partially saturated derivatives, such as dihydropyridines (DHPs), hold a place of particular importance. Dihydropyridines, as versatile intermediates, bridge the chemical space between fully aromatic pyridines and fully saturated piperidines. nih.gov The 1,2-dihydropyridine (1,2-DHP) isomer, characterized by a conjugated diene system incorporating an enamine moiety, is a highly reactive and valuable synthon for constructing more complex molecular architectures, including various alkaloids and pharmaceutical agents. nih.govrsc.org

Historical Development of Dihydropyridine (B1217469) Chemistry Relevant to 1,2-Dihydropyridines

The chemistry of dihydropyridines began with Arthur Hantzsch's synthesis of 1,4-dihydropyridines in 1882. For a long time, the focus of DHP chemistry remained predominantly on the 1,4-isomers due to their medicinal applications. However, the synthetic utility of 1,2-dihydropyridines gained significant attention later. A key development was reported in 1972 by Fowler and colleagues, who described a method for synthesizing N-substituted 1,2-dihydropyridines by reducing activated pyridines with sodium borohydride (B1222165). rsc.org This opened avenues for exploring their unique reactivity. Subsequent research has led to the development of various synthetic methodologies, including phosphine-catalyzed isomerizations, cycloaddition reactions, and modular organocatalytic sequences, to access a diverse range of substituted 1,2-dihydropyridines. nih.govrsc.org These methods provide access to chiral and polysubstituted 1,2-DHPs, highlighting their importance as precursors for piperidines and substituted pyridines. nih.gov

Structure

3D Structure

Properties

CAS No. |

90765-31-4 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1,2,3,4-tetramethyl-2H-pyridine |

InChI |

InChI=1S/C9H15N/c1-7-5-6-10(4)9(3)8(7)2/h5-6,9H,1-4H3 |

InChI Key |

BGXLQACGIILTBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=C(C=CN1C)C)C |

Origin of Product |

United States |

Mechanistic Investigations of 1,2 Dihydropyridine Formation

Reaction Pathways and Transition States

Detailed studies on the reaction pathways and transition states leading to the formation of 1,2,3,4-Tetramethyl-1,2-dihydropyridine are not described in the available literature. General mechanistic studies for other dihydropyridine (B1217469) derivatives often involve multi-component reactions, such as the Hantzsch synthesis, which can proceed through various intermediates. rsc.orgnih.gov However, the specific reactants and conditions that would lead to the tetramethylated product, and the associated energy profiles, have not been reported.

Stereochemical Control and Regioselectivity in Synthesis

There is no information available regarding the stereochemical control or regioselectivity in the synthesis of this compound. For the synthesis of other 1,2-dihydropyridines, achieving regioselectivity (i.e., the preferential formation of the 1,2-isomer over the 1,4-isomer) is a significant challenge and is often influenced by the nature of the reactants, catalysts, and reaction conditions. nih.govrsc.org Asymmetric synthesis to control stereochemistry is also an active area of research for dihydropyridines, but no examples specific to the target compound were found. rsc.org

Role of Catalysts in Reaction Efficiency and Selectivity

While catalysis is crucial in dihydropyridine synthesis, there are no reports on the use of specific catalysts for the formation of this compound.

Homogeneous catalysts are widely used in organic synthesis, but their application to the production of this compound has not been documented.

Similarly, there is no literature on the use of heterogeneous catalysts, such as zeolites, for the synthesis of this compound. Zeolites have been employed in the synthesis of other heterocyclic compounds, including some dihydropyridines, where they can offer advantages in terms of reusability and selectivity. researchgate.netresearchgate.netnih.gov However, their role in the formation of the specific target molecule remains unexplored.

Reactivity and Transformation Pathways of 1,2,3,4 Tetramethyl 1,2 Dihydropyridine and Its Analogues

Oxidative and Reductive Transformations

The reactivity of 1,2,dihydropyridine (B1217469) analogues, particularly tetrahydropyridines, is marked by their susceptibility to oxidative transformations. For instance, the oxidation of certain 1,2,3,4-tetrahydropyridines can be initiated by sunlight in the presence of dioxygen (³O₂), leading to the formation of stable heterocyclic hydroperoxides. nih.govresearchgate.net The reaction is notable for its use of light and dioxygen as cost-free reagents. nih.gov The mechanism is a photoinduced electron transfer from the tetrahydropyridine (B1245486) to dioxygen, which is spin-permitted and thermodynamically favorable upon photoexcitation. nih.gov However, the stability of the resulting tetrahydropyridine intermediate can be low; in some cases, oxidation of a related 4-methylenepiperidine (B3104435) with t-BuOCl yields only the corresponding pyridine (B92270), indicating that the intermediate tetrahydropyridine is rapidly oxidized by atmospheric oxygen. nih.gov

The antioxidant properties of dihydropyridine derivatives have been a subject of interest. nih.gov The Folin-Ciocalteu assay, a method to evaluate total antioxidant capacity, has been employed to study these compounds. nih.gov This assay involves the reduction of a molybdotungstophosphate heteropolyanion by the antioxidant, resulting in a colored product that can be measured spectrophotometrically. nih.gov Furthermore, oxidative dehydrogenation (aromatization) of 1,4-dihydropyridine (B1200194) analogues can be achieved using reagents like calcium hypochlorite (B82951) in aqueous media, converting them into their corresponding pyridine derivatives. researchgate.net This high sensitivity of cation radicals formed from tetrahydropyridines towards even trace amounts of dioxygen has been observed during electrochemical studies. nih.gov

Hydride-Donating Properties and Mechanisms

The ability to donate a hydride ion (H⁻) is a defining characteristic of dihydropyridines and their analogues, underpinning their role as reductants in numerous chemical and biological processes. This capacity is evaluated through various thermodynamic and kinetic parameters.

Single-Electron Photoreductions

Simple 1,4-dihydropyridine (DHP) analogues can serve as a platform for single-electron photoreductions when converted to their anionic form. chemrxiv.orgacs.orgnih.govchemrxiv.org In the presence of a mild base, 1,4-DHP anions can be formed, which are potent single-electron donors upon excitation with visible light. acs.orgchemrxiv.org These excited-state anions are strongly reducing, with estimated oxidation potentials around -2.6 V vs SCE. acs.orgresearchgate.net This high reducing power enables them to promote challenging reactions such as the hydrodechlorination and borylation of aryl chlorides, as well as the photodetosylation of N-Tosyl aromatic amines. chemrxiv.orgacs.orgnih.govresearchgate.net

These 1,4-DHP anions can function as both a single-electron donor and a hydrogen atom source in a single reaction, as demonstrated in the hydrodechlorination of aryl chlorides. acs.org The substituent at the C4 position of the dihydropyridine ring can be modified to influence the reactivity of the anion, helping to minimize undesired side reactions like hydrogen atom transfer and back-electron transfer. acs.orgresearchgate.net

Thermodynamics of Hydride Transfer

The intrinsic ability of a compound to donate a hydride is quantified by its thermodynamic hydricity (ΔG°H⁻), which is the Gibbs free energy associated with the release of a hydride ion. rsc.orgyale.eduosti.gov A lower hydricity value signifies a better hydride donor. osti.gov This parameter can be determined through several methods, including the hydride transfer method (measuring equilibrium with a known donor/acceptor pair), the H₂ heterolysis method, and the potential-pKa method, which involves a thermochemical cycle. acs.org

Detailed comparisons between 1,2-dihydropyridine and 1,4-dihydropyridine isomers of common NADH analogues reveal differences in their thermodynamic driving forces for hydride transfer. nih.govresearchgate.net The thermodynamic driving force, represented by the bond dissociation free energy [ΔG°(XH)], indicates the inherent thermodynamic favorability of the hydride donation. researchgate.net For example, in acetonitrile, the thermodynamic driving forces for 1,4-isomers of PNAH and PYH are slightly larger than their 1,2-isomer counterparts, while the opposite is true for the HEH isomer. nih.govresearchgate.net

Kinetic Intrinsic Barriers in Hydride Transfer Reactions

While thermodynamics describes the driving force, the speed of a hydride transfer reaction is governed by kinetics. The kinetic intrinsic barrier is a crucial parameter that reflects the inherent kinetic facility of a compound to act as a hydride donor. nih.govresearchgate.net This barrier is often described by the activation free energy of the self-exchange hydride transfer reaction (ΔG≠XH/X). nih.govresearchgate.net

Studies on hydride transfer reactions show that varying the hydride acceptor can affect the reaction rates more significantly than a thermodynamically equivalent change in the hydride donor. acs.orgnih.gov For dihydropyridine analogues, the kinetic intrinsic barriers can differ significantly between isomers. For instance, 1,4-PNAH and 1,4-PYH exhibit lower kinetic barriers than their 1,2-isomers, making them kinetically more favorable hydride donors. nih.govresearchgate.net Conversely, 1,2-HEH has a lower kinetic barrier than 1,4-HEH. nih.govresearchgate.net These findings demonstrate that a thermodynamically favorable structure is not always the most kinetically favorable one. nih.govresearchgate.net

Thermo-Kinetic Parameters and Actual Hydride-Donating Ability

To assess the actual hydride-donating ability of a compound in a chemical reaction, both thermodynamic and kinetic factors must be considered simultaneously. nih.govresearchgate.net A "thermo-kinetic parameter" [ΔG≠°(XH)] has been defined, which combines the thermodynamic driving force [ΔG°(XH)] and the kinetic intrinsic barrier (ΔG≠XH/X). researchgate.net A smaller thermo-kinetic parameter value indicates a stronger actual hydride-donating ability. researchgate.net

Analysis of this parameter for dihydropyridine isomers shows that there is no fixed relationship between the isomer structure and its hydride-donating ability. nih.gov For the PNAH and PYH analogues, the 1,4-isomers show a slightly stronger hydride-donating ability than the 1,2-isomers. nih.gov However, for the HEH analogue, the 1,2-isomer is the better hydride donor. nih.gov This integrated approach clarifies that compounds like 1,4-PNAH, 1,2-HEH, and 1,4-PYH possess a strong actual hydride-donating ability. nih.govresearchgate.net

| Compound | Thermodynamic Driving Force [ΔG°(XH)] | Kinetic Intrinsic Barrier [ΔG≠XH/X] | Thermo-Kinetic Parameter [ΔG≠°(XH)] |

|---|---|---|---|

| 1,2-PNAH | 60.50 | 27.92 | 44.21 |

| 1,4-PNAH | 61.90 | 26.34 | 44.12 |

| 1,2-HEH | 63.40 | 31.68 | 47.54 |

| 1,4-HEH | 65.00 | 34.96 | 49.98 |

| 1,2-PYH | 69.90 | 33.06 | 51.48 |

| 1,4-PYH | 72.60 | 25.74 | 49.17 |

Data sourced from references nih.govresearchgate.net.

Electrophilic Oxidative Additions

Electrophilic oxidative addition is a transformation pathway available to dihydropyridine analogues. nih.govacs.org This type of reaction involves the addition of an electrophile to the dihydropyridine ring, leading to an increase in the oxidation state of the ring system. For example, 1,4-dihydropyridines can undergo iodocyclisation, which is a form of electrophilic oxidative addition. acs.org These reactions demonstrate the nucleophilic character of the enamine-like double bond within the dihydropyridine structure.

Radical-Based C-C Bond-Forming Processes

The 1,2-dihydropyridine scaffold, particularly its 1,4-dihydropyridine (DHP) analogues substituted at the 4-position with an alkyl group, serves as a potent precursor for the generation of carbon-centered radicals. researchgate.netrsc.org Research has demonstrated that 4-alkyl-1,4-dihydropyridines can undergo photoexcitation, transforming them into powerful reducing agents capable of generating C(sp³)-centered radicals. nih.govd-nb.info This process typically occurs without the need for an external photocatalyst. nih.gov

Upon absorption of light, typically from a violet or blue light-emitting diode (LED), the 4-alkyl-1,4-DHP molecule reaches an electronically excited state. researchgate.netrsc.orgnih.gov In this state, the molecule is a significantly better electron donor (reductant) than in its ground state. d-nb.info This excited molecule can then participate in a single-electron transfer (SET) to an appropriate acceptor. Concurrently, or immediately following the SET event, the molecule undergoes homolytic cleavage of the C4-alkyl bond, releasing a C(sp³)-centered radical. researchgate.netnih.gov This dual-reactivity profile—acting as both a photoreductant and a radical precursor—unlocks unique pathways for carbon-carbon bond formation. nih.gov

A significant application of this photochemical property is in nickel-catalyzed cross-coupling reactions. researchgate.netd-nb.info The photochemically generated alkyl radical can be captured by a low-valent nickel(0) complex, forming an alkyl-nickel intermediate. This intermediate then engages in oxidative addition with an aryl or acyl electrophile, ultimately leading to the formation of a new C(sp²)–C(sp³) or C(acyl)–C(sp³) bond after reductive elimination. researchgate.net This methodology has been successfully applied to couple various 4-alkyl-1,4-DHPs with a range of aryl bromides and acyl chlorides. researchgate.netd-nb.info

The general mechanism for this process can be summarized as follows:

Photoexcitation : The 4-alkyl-1,4-DHP absorbs light, promoting it to an excited state.

Radical Generation : The excited DHP undergoes SET and/or homolytic cleavage to form a C(sp³)-centered radical and a dihydropyridyl radical cation.

Catalytic Cycle : The alkyl radical is trapped by a Ni(0) catalyst, which then reacts with an electrophile (e.g., an aryl bromide) through a Ni(I)/Ni(III) or similar catalytic cycle to form the cross-coupled product. researchgate.net

This approach is valued for its mild reaction conditions and its use of readily available aldehydes as feedstock for synthesizing the required 4-alkyl-1,4-DHP precursors. rsc.orgnih.gov

Table 1: Examples of Radical-Based C-C Bond-Forming Reactions Involving 4-Alkyl-1,4-Dihydropyridine Analogues

| DHP Precursor Type | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| 4-Alkyl-1,4-DHP | Aryl Bromides | NiCl₂·glyme / dtbbpy | Alkyl-Aryl Compound | researchgate.net, d-nb.info |

| 4-Alkyl-1,4-DHP | Acyl Chlorides | NiCl₂·glyme / dtbbpy | Ketone | researchgate.net |

| 4-tert-Alkyl-1,4-DHP | Michael Acceptors | None (Direct Photolysis) | Giese Addition Product | rsc.org |

| 4-Alkyl-1,4-DHP | Activated Alkyl Bromides | Photocatalyst (e.g., Ir complex) | Alkyl-Alkyl Compound | nih.gov |

Ligand Behavior in Coordination Chemistry

The dihydropyridine nucleus is recognized as a "privileged structure" in medicinal chemistry. viamedica.plnih.gov This term describes a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets when appropriately functionalized. rsc.orgresearchgate.net While extensive research has focused on the interaction of 1,4-dihydropyridine derivatives with biological receptors and ion channels, their role as ligands in classical coordination chemistry with transition metals is less documented.

In a biological context, 1,4-dihydropyridines are renowned for their ability to act as ligands for voltage-gated calcium channels, forming the basis for a major class of cardiovascular drugs. nih.govresearchgate.netnih.gov The specific three-dimensional arrangement of substituents on the dihydropyridine ring dictates the binding affinity and selectivity for different channel subtypes and states. nih.gov Beyond calcium channels, functionalized 1,4-dihydropyridines have been shown to interact with other ion channels, such as potassium and sodium channels, as well as G-protein coupled receptors. researchgate.net This demonstrates the versatility of the dihydropyridine scaffold in coordinating to protein binding pockets.

In the realm of organometallic chemistry, there are examples of dihydropyridyl complexes, such as those formed with magnesium. rsc.org For instance, magnesium bis(triphenylsilyl) has been shown to react with pyridine to form a magnesium 4-(triphenylsilyl)dihydropyridyl complex. rsc.org Such complexes indicate that the dihydropyridyl anion can indeed act as a ligand, coordinating to a metal center. However, specific studies detailing the coordination chemistry of 1,2,3,4-tetramethyl-1,2-dihydropyridine as a neutral or anionic ligand with common transition metals are not widely reported in the surveyed literature. The potential for this specific isomer to act as a ligand would depend on the steric and electronic properties conferred by the four methyl groups and the positions of the double bonds within the ring.

Isomerization and Tautomerism Studies

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. byjus.com This phenomenon, known as tautomerism, is significant in heterocyclic chemistry, where it can influence a molecule's chemical reactivity and biological activity. wuxibiology.comnih.gov The potential for isomerization and tautomerism in a dihydropyridine ring system is an important consideration for its chemical behavior.

For the this compound scaffold, several types of isomerism are theoretically possible.

Positional Isomerism of Double Bonds : The double bonds within the dihydropyridine ring can be arranged in different positions, leading to distinct isomers. For example, 1,2-dihydropyridines are isomers of the more common and generally more stable 1,4-dihydropyridines. rsc.orgwikipedia.org Studies on related systems have shown that novel double bond isomers of 1,4-dihydropyridine-type calcium channel blockers, such as 1,2,3,4-tetrahydropyridine derivatives, can be synthesized and exhibit distinct biological activities. nih.gov The relative stability of these isomers is influenced by the substitution pattern and electronic effects. The oxidation of 1,4-dihydropyridines typically yields the corresponding aromatic pyridine derivative. wikipedia.org

Tautomerism : Tautomerism involves the migration of an atom, most commonly a proton, resulting in a shift of double bonds. byjus.comnih.gov A classic example in heterocyclic chemistry is the keto-enol tautomerism observed in hydroxypyridines, where the 2-hydroxypyridine (B17775) form exists in equilibrium with its 2-pyridone tautomer. wuxibiology.com For a dihydropyridine that is not fully substituted, prototropic tautomerism can occur. However, in this compound, the nitrogen atom is substituted with a methyl group, precluding the most common form of annular tautomerism that involves the movement of an N-H proton to another nitrogen or carbon atom within the ring.

Nonetheless, if a proton were accessible on one of the ring carbons, a carbon-to-carbon proton shift could theoretically lead to a different positional isomer of the double bonds, although such processes are generally slower than heteroatom-to-heteroatom proton transfers. nih.gov Studies on the related dihydropyrimidine (B8664642) system show that it can exist as an equilibrium mixture of 1,4- and 1,6-dihydro isomers in solution, demonstrating the potential for such equilibria in six-membered nitrogen-containing heterocycles. clockss.org The specific substitution pattern of this compound would heavily influence the thermodynamic favorability of any potential isomerization or tautomerization pathways.

Spectroscopic Characterization Methodologies for 1,2,3,4 Tetramethyl 1,2 Dihydropyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR or ¹³C NMR data for 1,2,3,4-tetramethyl-1,2-dihydropyridine could be found in the searched scientific literature.

Detailed ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for this compound, are not available in the public domain.

Specific ¹³C NMR chemical shift values for the carbon atoms of this compound have not been reported in the available literature.

Infrared (IR) Spectroscopy

No experimental IR spectrum or a listing of characteristic absorption bands for this compound has been found in published research.

Mass Spectrometry (MS)

There is no available mass spectral data, including the molecular ion peak or fragmentation patterns, for this compound in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

While UV-Vis spectroscopy is a common technique for monitoring reactions of dihydropyridines, no specific absorption maxima (λmax) or studies involving this compound are documented in the available literature.

Elemental Analysis for Compound Characterization

No reported elemental analysis data (e.g., calculated vs. found percentages for C, H, and N) for this compound could be located.

Structural Elucidation and Conformational Analysis of 1,2 Dihydropyridine Derivatives

X-ray Crystallography Studies

Detailed single-crystal X-ray diffraction studies on derivatives such as dimethyl 2-(2,5-dimethoxyphenyl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate provide a representative model for the structural characteristics of the 1,2-dihydropyridine core. researchgate.net The crystallographic data for this analogue reveals an orthorhombic crystal system with the space group Pbca. researchgate.net The unit cell parameters for this derivative are a = 11.6798(3) Å, b = 13.6319(3) Å, and c = 23.0976(5) Å, with a unit cell volume of 3677.55(15) ų. researchgate.net

Interactive Table: Crystallographic Data for a 1,2-Dihydropyridine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.6798(3) |

| b (Å) | 13.6319(3) |

| c (Å) | 23.0976(5) |

| Volume (ų) | 3677.55(15) |

Note: The data presented is for dimethyl 2-(2,5-dimethoxyphenyl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate, a structural analogue of 1,2,3,4-tetramethyl-1,2-dihydropyridine. researchgate.net

Conformational Preferences of the Dihydropyridine (B1217469) Ring

The conformation of the dihydropyridine ring is a critical aspect of its structure, influencing its chemical reactivity and biological activity. In the case of the aforementioned 1,2-dihydropyridine derivative, the ring adopts a "very flattened boat" conformation. researchgate.net This deviation from planarity is a common feature in dihydropyridine systems and is a result of the sp³-hybridized carbon and nitrogen atoms within the otherwise unsaturated ring. The degree of puckering in the ring can be influenced by the nature and steric bulk of the substituents attached to it. For the studied analogue, the maximum deviation from the mean plane of the ring is reported to be 0.101 (1) Å. researchgate.net

The dihedral angle between the mean plane of the dihydropyridine ring and the attached 2,5-dimethoxyphenyl ring is 87.3(8)°. researchgate.net This near-perpendicular orientation minimizes steric hindrance between the two ring systems.

Interactive Table: Conformational Parameters of a 1,2-Dihydropyridine Derivative

| Parameter | Description | Value |

| Ring Conformation | Overall shape of the dihydropyridine ring | Very flattened boat |

| Maximum Deviation from Planarity (Å) | The largest distance of a ring atom from the mean plane of the ring | 0.101 (1) |

| Dihedral Angle (°) | The angle between the mean planes of the dihydropyridine and the 2,5-dimethoxyphenyl rings | 87.3(8) |

Note: The data is for dimethyl 2-(2,5-dimethoxyphenyl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate. researchgate.net

Computational and Theoretical Chemistry Studies

Advanced Structural Analysis from a Computational Perspective (e.g., Hirshfeld Surface Analysis)

Detailed computational studies focusing on advanced structural analysis, such as Hirshfeld surface analysis, for the specific compound 1,2,3,4-Tetramethyl-1,2-dihydropyridine are not extensively available in the current scientific literature. However, the principles of this powerful computational tool can be described to illustrate its potential for analyzing this and related molecules.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. This partitioning allows for a unique and insightful way to understand how molecules interact with their neighbors.

The analysis generates a three-dimensional surface, the Hirshfeld surface, which is color-mapped to display key properties. One of the most common mappings is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov

In the context of dihydropyridine (B1217469) derivatives, Hirshfeld surface analysis has been successfully applied to elucidate the supramolecular features of their crystal structures. nih.gov For example, studies on other substituted dihydropyridines have used this method to detail the contributions of various interactions, such as H···H, F···H, O···H, and C···H contacts, to the stability of the crystal packing. nih.gov Such analyses confirm the importance of hydrogen bonding and van der Waals forces in defining the solid-state architecture of these compounds. nih.gov

Although specific data tables and detailed research findings for this compound are not available, the application of Hirshfeld surface analysis would be expected to provide significant insights into its crystal engineering and polymorphism. It would allow researchers to quantify the intermolecular interactions governed by the tetramethyl substitution and the dihydropyridine core, ultimately aiding in the design of new materials with tailored solid-state properties.

Synthetic Applications of 1,2 Dihydropyridine Scaffolds in Organic Chemistry

Role as Intermediates in the Synthesis of Complex Heterocyclic Molecules

1,2-Dihydropyridines are highly valued as reactive intermediates for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their inherent reactivity, stemming from the enamine-like functionality and the presence of a double bond, allows for various chemical manipulations to build molecular complexity.

One of the prominent applications of 1,2-dihydropyridines is in the synthesis of 2-azabicyclo[2.2.2]octane (isoquinuclidine) ring systems. This structural core is present in a number of biologically active alkaloids, such as ibogaine (B1199331) and dioscorine. The synthesis of these complex molecules often involves leveraging the diene character of 1,2-dihydropyridines in cycloaddition reactions. Furthermore, the anti-influenza drug, oseltamivir (B103847) phosphate (B84403) (Tamiflu), is synthesized from a 1,2-dihydropyridine derivative via an isoquinuclidine intermediate. rsc.org

The transformation of 1,2-dihydropyridines can also lead to the formation of other heterocyclic structures. For instance, they can be precursors to piperidines and pyridines through reduction or oxidation, respectively. nih.gov This versatility makes them valuable building blocks in synthetic strategies targeting a diverse range of molecular architectures. nih.gov

| Precursor | Intermediate | Product | Application |

| Pyridine (B92270) | N-carbomethoxy-1,2-dihydropyridine | 2-Azabicyclo[2.2.2]octanes | Synthesis of alkaloids (e.g., ibogaine, dioscorine) |

| 1,2-Dihydropyridine derivative | Isoquinuclidine intermediate | Oseltamivir phosphate (Tamiflu) | Anti-influenza drug |

| Chiral N-Boc δ-amino α,β-unsaturated ketones | Chiral 1,2-dihydropyridines | Enantioenriched piperidines and pyridines | Access to chiral N-heterocycles |

Applications in the Synthesis of Natural Products and Alkaloids

The structural framework of 1,2-dihydropyridines is embedded within numerous natural products and serves as a key synthon in their total synthesis. Their utility stems from their ability to be converted into more complex and biologically relevant piperidine (B6355638) and pyridine-containing natural products. nih.gov

The synthesis of various alkaloids showcases the importance of 1,2-dihydropyridine intermediates. As mentioned, the isoquinuclidine core of alkaloids like ibogaine and dioscorine can be accessed from 1,2-dihydropyridine precursors. rsc.org The modular synthesis of chiral 1,2-dihydropyridines through organocatalytic methods provides a pathway to enantioenriched piperidines, which are prevalent in a vast number of natural products and pharmaceutically active compounds. nih.gov

| Natural Product/Alkaloid | Key Intermediate | Synthetic Strategy |

| Ibogaine | 2-Azabicyclo[2.2.2]octane derivative | Cycloaddition from a 1,2-dihydropyridine scaffold |

| Dioscorine | 2-Azabicyclo[2.2.2]octane derivative | Cycloaddition from a 1,2-dihydropyridine scaffold |

| Various Piperidine Alkaloids | Chiral 1,2-dihydropyridines | Organocatalytic Mannich/Wittig/cycloisomerization sequence |

Utilization in Asymmetric Organocatalysis

While 1,2-dihydropyridines are typically the targets of asymmetric synthesis rather than the catalysts themselves, the methodologies developed for their enantioselective preparation are deeply rooted in asymmetric organocatalysis. These strategies allow for the construction of chiral 1,2-dihydropyridine scaffolds with high enantiomeric purity, which are then used to synthesize other chiral molecules. nih.gov

A notable example is the modular organocatalytic Mannich/Wittig/cycloisomerization sequence that provides access to chiral 1,2-dihydropyridines from simple starting materials like N-Boc aldimines, aldehydes, and phosphoranes, using a chiral amine catalyst. nih.gov This method highlights the power of organocatalysis in generating valuable chiral building blocks. The resulting enantioenriched 1,2-dihydropyridines can then be transformed into a variety of chiral piperidine derivatives. nih.gov

| Catalytic Method | Reactants | Catalyst | Product | Significance |

| Mannich/Wittig/cycloisomerization | N-Boc aldimines, aldehydes, phosphoranes | Chiral amine | Chiral 1,2-dihydropyridines | Modular access to enantioenriched piperidine precursors |

Development of Novel Reagents for Organic Transformations

The reactivity of the 1,2-dihydropyridine scaffold can be harnessed to develop novel reagents for various organic transformations. The inherent electron-rich nature of the enamine moiety within the 1,2-dihydropyridine ring allows it to participate in a range of reactions.

For instance, the development of synthetic methodologies for the formation of 1,2-dihydropyridines often involves the use of specific reagents that activate the pyridine ring for nucleophilic addition. Reagents such as methyl chloroformate in the presence of sodium borohydride (B1222165) have been used to generate N-carbomethoxy-1,2-dihydropyridine. rsc.org

| Reagent/Precursor | Transformation | Resulting Product/Intermediate | Application |

| Pyridine, Sodium borohydride, Methyl chloroformate | Reduction and acylation | N-carbomethoxy-1,2-dihydropyridine | Intermediate for further functionalization |

| Chromium complex of N-methyl-3-ethyl-1,2-dihydropyridine | Decomplexation | N-methyl-3-ethyl-1,2-dihydropyridine | Precursor for heterocyclic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.